3-Allyl-2-(ethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one
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Overview
Description
3-Allyl-2-(ethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is a complex organic compound belonging to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-D]pyrimidine core fused with a cyclopentane ring, and functional groups such as an allyl group and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-(ethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-D]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The cyclopentane ring is then introduced through a series of cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-(ethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, using reducing agents like lithium aluminum hydride.
Substitution: The allyl and ethylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the allyl group can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, 3-Allyl-2-(ethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The thienopyrimidine core is known for its pharmacological properties, and modifications to the structure can lead to compounds with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Allyl-2-(ethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidin-4-one: A simpler analog without the allyl and ethylsulfanyl groups.
3-Amino-thiophene-2-carboxylate derivatives: Precursors used in the synthesis of thienopyrimidines.
Thieno[3,2-D]pyrimidine-2,4-dione: Another related compound with different functional groups.
Uniqueness
3-Allyl-2-(ethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is unique due to its combination of an allyl group, an ethylsulfanyl group, and a fused cyclopentane ring. These features confer distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H16N2OS2 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
10-ethylsulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C14H16N2OS2/c1-3-8-16-13(17)11-9-6-5-7-10(9)19-12(11)15-14(16)18-4-2/h3H,1,4-8H2,2H3 |
InChI Key |
OWMJUSXQURRWFY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC=C |
Origin of Product |
United States |
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